6-(4-bromo-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-bromo-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromo-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform.
Formation of the Triazole Ring: The brominated pyrazole is reacted with thiosemicarbazide to form the triazole ring. This reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide.
Cyclization: The final step involves the cyclization of the intermediate with 4-methoxybenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the bromopyrazole moiety, potentially leading to the formation of dehalogenated products.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dehalogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can serve as a scaffold for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-bromo-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chloro-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-methyl-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The presence of the bromine atom on the pyrazole ring distinguishes 6-(4-bromo-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole from its analogs. This bromine atom can participate in unique chemical reactions, such as nucleophilic substitution, which can lead to the formation of a wide variety of derivatives with potentially different biological activities.
Properties
Molecular Formula |
C13H9BrN6OS |
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Molecular Weight |
377.22 g/mol |
IUPAC Name |
6-(4-bromo-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H9BrN6OS/c1-21-8-4-2-7(3-5-8)11-17-18-13-20(11)19-12(22-13)10-9(14)6-15-16-10/h2-6H,1H3,(H,15,16) |
InChI Key |
AFJFXHIIQXBJLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=C(C=NN4)Br |
Origin of Product |
United States |
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